molecular formula C5H9NO2 B1584434 4,4-Dimethyl-1,3-oxazolidin-2-one CAS No. 26654-39-7

4,4-Dimethyl-1,3-oxazolidin-2-one

Cat. No. B1584434
CAS RN: 26654-39-7
M. Wt: 115.13 g/mol
InChI Key: SYARCRAQWWGZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05231179

Procedure details

To a suspension of sodium hydride (0.24 g; 10.0 mmol) in tetrahydrofuran (100 ml) was added 4,4-dimethyloxazolidin-2-one (1.15 g; 10.0 mmol) at 0° C., and the resultant suspension was stirred at room temperature for 5 hours. To the gelatinous reaction mixture was added 2-bromopropionyl bromide (1.05 ml) at 0° C. After stirring for 1 hour, a saturated aqueous solution of potassium dihydrogen phosphate was added to quench the reaction. An aqueous layer was extracted with ethyl acetate. Combined organic layers were dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure to give a solid residue, which was purified by silica gel column chromatography (hexane:dichloromethane=1:1~0:1) to give 3-(2'-bromopropionyl)-4,4-dimethyloxazolidin-2-one (2.35 g, yield, 90%) as colorless crystals.
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.05 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1([CH3:10])[CH2:8][O:7][C:6](=[O:9])[NH:5]1.[Br:11][CH:12]([CH3:16])[C:13](Br)=[O:14].P([O-])(O)(O)=O.[K+]>O1CCCC1>[Br:11][CH:12]([CH3:16])[C:13]([N:5]1[C:4]([CH3:10])([CH3:3])[CH2:8][O:7][C:6]1=[O:9])=[O:14] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.15 g
Type
reactant
Smiles
CC1(NC(OC1)=O)C
Step Three
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.05 mL
Type
reactant
Smiles
BrC(C(=O)Br)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
An aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layers were dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid residue, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (hexane:dichloromethane=1:1~0:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC(C(=O)N1C(OCC1(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.